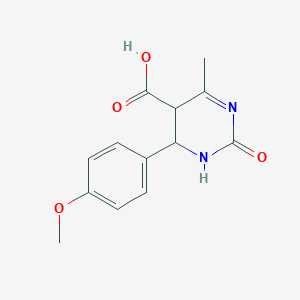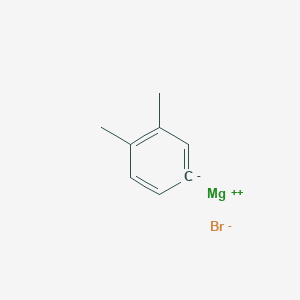
Magnesium, bromo(3,4-dimethylphenyl)-
Vue d'ensemble
Description
“Magnesium, bromo(3,4-dimethylphenyl)-” is a chemical compound with the molecular formula C8H9BrMg . It is often found as a solution in tetrahydrofuran (THF) . The compound is typically yellow to brown in color .
Synthesis Analysis
The synthesis of compounds similar to “Magnesium, bromo(3,4-dimethylphenyl)-” often involves the use of Grignard reagents . Grignard reagents are formed from the reaction of an alkyl halide with magnesium metal in anhydrous ether . The carbon atom of the Grignard reagent can function as both a strong base and a strong nucleophile .Molecular Structure Analysis
The molecular structure of “Magnesium, bromo(3,4-dimethylphenyl)-” consists of a magnesium atom bonded to a bromine atom and a 3,4-dimethylphenyl group . The InChI Key for this compound is VMCHYKKMHINIHC-UHFFFAOYSA-M .Chemical Reactions Analysis
The Grignard reagents, such as “Magnesium, bromo(3,4-dimethylphenyl)-”, are highly reactive and can participate in a variety of chemical reactions . They are particularly useful in the formation of carbon-carbon bonds .Physical And Chemical Properties Analysis
“Magnesium, bromo(3,4-dimethylphenyl)-” has a molecular weight of 209.366 Da . It is typically found as a yellow to brown solution in THF .Applications De Recherche Scientifique
Synthesis of Complex Organic Molecules
Application Summary
“Magnesium, bromo(3,4-dimethylphenyl)-” is used in the synthesis of complex organic molecules . Its ability to form carbon-carbon bonds makes it a valuable tool in the construction of complex molecular structures .
Results or Outcomes
The use of “Magnesium, bromo(3,4-dimethylphenyl)-” in the synthesis of complex organic molecules can lead to the formation of new compounds with unique properties. These compounds can have various applications in fields like pharmaceuticals, materials science, and more .
Orientations Futures
The use of Grignard reagents, such as “Magnesium, bromo(3,4-dimethylphenyl)-”, in the synthesis of various organic compounds is a well-established practice in organic chemistry . Future research may focus on developing more efficient and environmentally friendly methods for the synthesis of these compounds .
Propriétés
IUPAC Name |
magnesium;1,2-dimethylbenzene-5-ide;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9.BrH.Mg/c1-7-5-3-4-6-8(7)2;;/h3,5-6H,1-2H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRUHVZDUDMOXJP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=[C-]C=C1)C.[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90471725 | |
| Record name | Magnesium, bromo(3,4-dimethylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90471725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Magnesium, bromo(3,4-dimethylphenyl)- | |
CAS RN |
89980-68-7 | |
| Record name | Magnesium, bromo(3,4-dimethylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90471725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



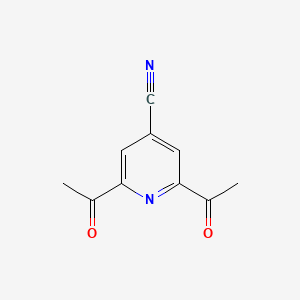

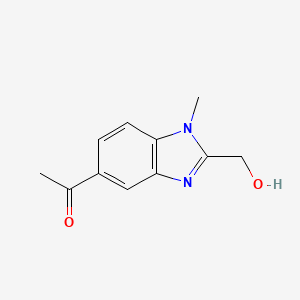
![Dimethyl [(methylsulfanyl)methyl]phosphonate](/img/structure/B1626890.png)
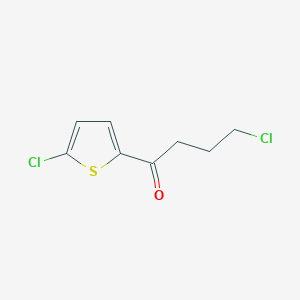
![6-Methylpyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B1626894.png)
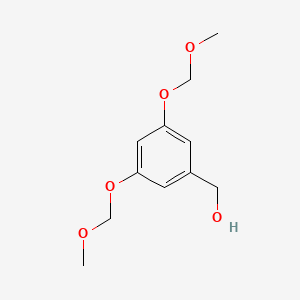
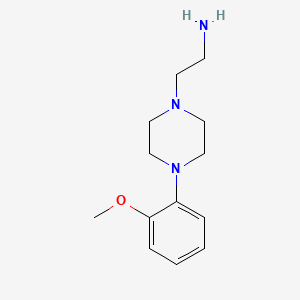

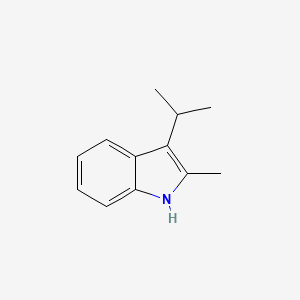
![2-(2,6-Dichlorophenyl)oxazolo[4,5-b]pyridine](/img/structure/B1626900.png)
